Positional Isomerism Dictates Divergent Biological and Synthetic Utility
6-(Hydroxymethyl)-5-methylpyrimidine-2,4-diol (CAS 89532-98-9) is a positional isomer of 5-hydroxymethyl-6-methyluracil (Pentoxyl, CAS 147-61-5). While both share the molecular formula C6H8N2O3, their functional roles are distinct and non-interchangeable. The target compound (6-CH2OH, 5-CH3) is cited as a crucial intermediate for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside medicines [1]. In contrast, its isomer (5-CH2OH, 6-CH3) is a known immunomodulator used to lessen the toxicity of antibiotics [2]. This fundamental difference in application stems directly from the position of the hydroxymethyl group, making procurement of the correct CAS number essential for intended research outcomes [3].
| Evidence Dimension | Positional Isomerism and Application |
|---|---|
| Target Compound Data | 6-(Hydroxymethyl)-5-methylpyrimidine-2,4-diol (CAS 89532-98-9). Application: Synthetic intermediate for nucleoside medicines. |
| Comparator Or Baseline | 5-Hydroxymethyl-6-methyluracil (Pentoxyl, CAS 147-61-5). Application: Immunomodulator, adjuvant. |
| Quantified Difference | N/A (Qualitative difference in primary application) |
| Conditions | Comparative analysis of structural isomers and their documented uses in scientific literature and patents. |
Why This Matters
Procuring the incorrect isomer can invalidate a synthetic route or biological assay, leading to wasted resources and misinterpreted data.
- [1] Yan, H. (n.d.). Semantic Scholar Profile. View Source
- [2] Medical University of Warsaw. (n.d.). MeSH Concept: 5-Hydroxymethyl-6-methyl- 2,4-(1H,3H)-pyrimidinedione. View Source
- [3] Patents.google.com. (1981). JPS565466A - Preparation of 5-methylpyrimidine derivative. View Source
